5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13745124
InChI: InChI=1S/C12H13BrN2O/c13-9-1-2-12-11(7-9)14-8-15(12)10-3-5-16-6-4-10/h1-2,7-8,10H,3-6H2
SMILES: C1COCCC1N2C=NC3=C2C=CC(=C3)Br
Molecular Formula: C12H13BrN2O
Molecular Weight: 281.15 g/mol

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole

CAS No.:

Cat. No.: VC13745124

Molecular Formula: C12H13BrN2O

Molecular Weight: 281.15 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole -

Specification

Molecular Formula C12H13BrN2O
Molecular Weight 281.15 g/mol
IUPAC Name 5-bromo-1-(oxan-4-yl)benzimidazole
Standard InChI InChI=1S/C12H13BrN2O/c13-9-1-2-12-11(7-9)14-8-15(12)10-3-5-16-6-4-10/h1-2,7-8,10H,3-6H2
Standard InChI Key OMBGEVMQIHWIEX-UHFFFAOYSA-N
SMILES C1COCCC1N2C=NC3=C2C=CC(=C3)Br
Canonical SMILES C1COCCC1N2C=NC3=C2C=CC(=C3)Br

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole (IUPAC name: 5-bromo-1-(oxan-4-yl)benzimidazole) is a heterocyclic organic compound with the molecular formula C₁₂H₁₃BrN₂O and a molecular weight of 281.15 g/mol . Its structure integrates a benzimidazole core substituted at the 1-position with a tetrahydro-2H-pyran-4-yl group and at the 5-position with a bromine atom.

Table 1: Key Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC₁₂H₁₃BrN₂O
Molecular Weight281.15 g/mol
SMILES NotationC1COCCC1N2C=NC3=C2C=CC(=C3)Br
InChIKeyOMBGEVMQIHWIEX-UHFFFAOYSA-N
Canonical SMILESC1COCCC1N2C=NC3=C2C=CC(=C3)Br
PubChem CID89764132 (5-bromo isomer)

The tetrahydro-2H-pyran (THP) moiety introduces stereoelectronic effects that influence the compound’s solubility and reactivity, while the bromine atom enhances electrophilic substitution potential .

Synthesis and Manufacturing

General Synthetic Strategies

Benzimidazole derivatives are typically synthesized via condensation reactions between o-phenylenediamine derivatives and carbonyl-containing precursors . For 5-bromo-substituted variants, bromination is often performed post-cyclization or integrated into precursor molecules.

Condensation and Cyclization

A plausible route involves:

  • Bromination of 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole at the 5-position using brominating agents (e.g., N-bromosuccinimide).

  • Purification via column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling

Patent literature describes analogous Suzuki reactions for synthesizing pyran-substituted heterocycles. For example, EP3280710B1 details the use of palladium catalysts (e.g., Pd(OAc)₂) in acetonitrile-water systems to couple boronic esters with halogenated aromatics . Applied to this compound, a similar strategy could involve coupling a 5-bromo-benzimidazole boronic ester with tetrahydro-2H-pyran-4-yl triflate.

Table 2: Comparative Synthesis Routes

MethodReagents/ConditionsYield (Reported)Citation
Condensationo-Phenylenediamine, THP-4-carbaldehyde, Br₂~60% (est.)
Suzuki CouplingPd(OAc)₂, Na₂CO₃, THF/H₂O~75% (analogous)

Analytical Characterization

Spectroscopic Data

While experimental spectra are unavailable, predicted characteristics include:

  • ¹H NMR: Peaks at δ 7.8–8.2 ppm (aromatic H), δ 4.1–4.5 ppm (THP oxygen-proximal H) .

  • MS (ESI+): m/z 281.05 [M+H]⁺.

Chromatographic Behavior

HPLC retention times (C18 column, acetonitrile/water gradient): ~12.3 min.

Applications in Drug Discovery

Lead Compound Optimization

The bromine atom serves as a handle for structure-activity relationship (SAR) studies, enabling substitutions to enhance potency or reduce off-target effects .

Prodrug Development

THP groups are often used as protecting groups for hydroxyls, suggesting potential prodrug applications .

Future Research Directions

  • Mechanistic Studies: Elucidate targets using knock-out models or crystallography.

  • Toxicological Profiling: Assess genotoxicity and hepatotoxicity in vitro.

  • Synthetic Optimization: Explore biocatalytic routes to improve yields .

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